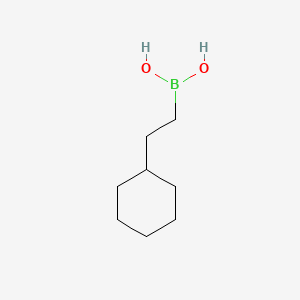

2-(CYCLOHEXYLETHYL)BORONIC ACID

Description

Contextualization within Organoboron Chemistry and its Synthetic Utility

Organoboron chemistry, the study of compounds containing a carbon-boron bond, has a rich history and a vast scope of applications. Boronic acids, with the general formula R-B(OH)₂, are a prominent class of organoboranes that act as mild Lewis acids. wikipedia.org This property allows them to form reversible covalent complexes with diols, amino acids, and other nucleophilic species. wikipedia.org Their utility in organic synthesis is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnobelprize.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules like pharmaceuticals and advanced materials. nobelprize.orglibretexts.org Boronic acids and their derivatives are also employed in a range of other important transformations, including Chan-Lam coupling, Liebeskind-Srogl coupling, conjugate additions, and homologations. sigmaaldrich.com

Significance of Alkylboronic Acids as Synthetic Building Blocks

While much of the early focus in organoboron chemistry was on aryl and vinylboronic acids, alkylboronic acids have increasingly been recognized for their synthetic potential. Alkylboronic acids, such as 2-(cyclohexylethyl)boronic acid, serve as crucial precursors for the introduction of alkyl groups in cross-coupling reactions. nih.gov The carbon-boron bond in alkylboron reagents is highly covalent, rendering them generally stable to air and moisture, configurationally stable, and compatible with a wide array of functional groups. nih.gov This stability is a significant advantage over many other organometallic reagents, which can be highly reactive and require stringent handling conditions.

The development of methods for the synthesis of alkylboronic acids, such as the hydroboration of alkenes, has made a diverse range of these building blocks readily accessible. Current time information in Bangalore, IN. For instance, the hydroboration of vinylcyclohexane (B147605) provides a direct route to the corresponding boronate ester, which can then be hydrolyzed to yield this compound. nobelprize.org The ability to generate alkyl radicals from alkylboronic acids under photoredox catalysis has further expanded their utility in C-C and C-heteroatom bond-forming reactions. rsc.org

Historical Development and Evolution of Boronic Acid Chemistry Relevant to this compound

The journey of boronic acids in chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. wikipedia.org For a considerable period, these compounds remained largely a chemical curiosity. A significant turning point came with the work of Herbert C. Brown on hydroboration in the mid-20th century, which provided a general and convenient method for the synthesis of organoboranes.

The landscape of boronic acid chemistry was dramatically transformed with the discovery of the Suzuki-Miyaura coupling reaction in 1979. smolecule.com This palladium-catalyzed cross-coupling of organoboron compounds with organic halides offered a highly efficient and functional-group-tolerant method for creating carbon-carbon bonds, propelling boronic acids to the forefront of synthetic organic chemistry. smolecule.com The initial focus was primarily on aryl and vinylboronic acids, but subsequent research has expanded the scope to include alkylboronic acids. The development of new ligands and reaction conditions has been crucial in enabling the efficient coupling of these less reactive partners. The synthesis of complex molecules, including biphenyl (B1667301) derivatives with potential biological activity, often relies on the strategic use of substituted boronic acids in Suzuki-Miyaura coupling reactions. ajgreenchem.comnih.govresearchgate.net The continuous refinement of catalytic systems and the exploration of novel applications ensure that boronic acids, including this compound, will remain central to innovation in organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2-Cyclohexylethyl)boronic acid |

| Molecular Formula | C₈H₁₇BO₂ |

| Molecular Weight | 156.03 g/mol |

| CAS Number | 105869-43-0 |

Properties

IUPAC Name |

2-cyclohexylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUYVCUESABMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Cyclohexylethyl Boronic Acid

Lithium-Halogen Exchange and Boronate Formation

Organolithium reagents can be prepared from the corresponding organic halides via lithium-halogen exchange. ethz.chharvard.edu For the synthesis of 2-(cyclohexylethyl)boronic acid, this would involve the reaction of a 2-(cyclohexylethyl)halide with an organolithium reagent, such as n-butyllithium, to generate the 2-(cyclohexylethyl)lithium intermediate. This highly reactive species can then be trapped with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester. ucl.ac.uk Subsequent hydrolysis of the boronate ester under acidic conditions yields the target boronic acid. The lithium-halogen exchange is typically very fast, even at low temperatures. harvard.edu

| Step | Reagents | Intermediate/Product | Key Features | Reference |

| 1. Lithium-Halogen Exchange | 2-(Cyclohexylethyl)halide, n-BuLi | 2-(Cyclohexylethyl)lithium | Fast reaction, low temperatures | ethz.chharvard.edu |

| 2. Boronate Formation | Trialkyl borate (e.g., B(OMe)3) | 2-(Cyclohexylethyl)boronate ester | Trapping of organolithium | ucl.ac.uk |

| 3. Hydrolysis | Aqueous acid | This compound | Formation of final product | ucl.ac.uk |

Grignard Reagent-Mediated Approaches

Similar to organolithium reagents, Grignard reagents can be employed for the synthesis of boronic acids. geeksforgeeks.orggoogle.comgoogle.com The process begins with the formation of a Grignard reagent, 2-(cyclohexylethyl)magnesium halide, by reacting a 2-(cyclohexylethyl)halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.orgorgsyn.org This Grignard reagent is then reacted with a boron-containing electrophile.

One approach involves the reaction of the Grignard reagent with diisopropylaminoborane (B2863991) (BH2-N(iPr)2). clockss.org This reaction has been shown to produce the corresponding organo(diisopropylamino)borane, which can then be hydrolyzed to the boronic acid in good to excellent yields. clockss.org This method is advantageous as it often proceeds under mild conditions and avoids the use of expensive transition metal catalysts. clockss.org Alternatively, the Grignard reagent can be reacted with a boronic ester like pinacolborane (PinBH) to afford the corresponding boronate ester, which is then hydrolyzed. google.comgoogle.com

Directed Ortho Metalation Dom Strategies

Advanced and Emerging Synthetic Routes

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-boron (C-B) bond represents one of the most significant recent innovations in organic synthesis. nih.gov This approach, known as C-H borylation, circumvents the need for pre-functionalized starting materials like alkyl halides, thereby shortening synthetic sequences. Iridium-catalyzed reactions have been particularly prominent in this field. illinois.edu

The mechanism for iridium-catalyzed C-H borylation typically involves a catalytic cycle with Ir(III) and Ir(V) intermediates. illinois.edu A ligated iridium(III) complex first undergoes oxidative addition into a C-H bond of the substrate to form an iridium(V) hydride species. Subsequent reductive elimination releases the borylated product and regenerates the active catalyst. illinois.edu

While this method has shown remarkable success, especially for aromatic and some aliphatic substrates, its application to the specific synthesis of this compound from ethylcyclohexane (B155913) presents significant regioselectivity challenges. Ethylcyclohexane possesses numerous C-H bonds of different types (primary, secondary, and tertiary) on both the ethyl group and the cyclohexane (B81311) ring. Current iridium-based catalytic systems often exhibit a preference for the borylation of sterically accessible primary C-H bonds or electronically activated positions. illinois.edu Without a directing group to guide the catalyst, the reaction on ethylcyclohexane would likely yield a complex mixture of borylated isomers, diminishing the practical utility for obtaining the desired this compound as a single product. Research continues to focus on developing more selective catalysts that can precisely target specific secondary C(sp³)-H bonds in unactivated alkanes. chemrxiv.org

| Parameter | Condition | Purpose/Comment |

| Catalyst Precursor | [Ir(COD)(OMe)]₂ (Iridium(I) methoxide (B1231860) 1,5-cyclooctadiene (B75094) dimer) | Common and effective source of the active iridium catalyst. d-nb.info |

| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) or 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Electron-rich ligands that accelerate the catalytic cycle. illinois.edud-nb.info |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | A stable and commonly used reagent for introducing the boronate ester group. illinois.edu |

| Solvent | Cyclohexane, Methylcyclohexane, or Hexane | Non-polar solvents are typically used for C-H borylation of alkanes. d-nb.info |

| Temperature | 80–120 °C | Elevated temperatures are often required to facilitate the cleavage of strong C-H bonds. |

| Selectivity | Favors sterically accessible C-H bonds | A significant challenge for substrates with multiple non-equivalent C-H bonds like ethylcyclohexane. |

Table 1. Representative Conditions for Ir-Catalyzed C(sp³)-H Borylation.

Flow chemistry has emerged as a powerful enabling technology for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. core.ac.uk These benefits are particularly pronounced for reactions involving highly reactive or unstable intermediates, such as the organolithium species used in boronic acid synthesis. organic-chemistry.orgwikipedia.org

A highly effective and plausible route for the synthesis of this compound is through a continuous flow process starting from 1-bromo-2-cyclohexylethane. scbt.comsigmaaldrich.com This method involves a rapid halogen-lithium exchange followed by an in-line quench with a borate (B1201080) ester. organic-chemistry.orgnih.gov

The process can be outlined in three key stages executed in a continuous stream:

Organolithium Formation: A solution of 1-bromo-2-cyclohexylethane in a suitable solvent like tetrahydrofuran (B95107) (THF) is continuously fed into the flow reactor, where it is mixed with a stream of an organolithium reagent, typically n-butyllithium or sec-butyllithium. The rapid and efficient mixing within the microreactor facilitates a near-instantaneous halogen-lithium exchange to form the highly reactive 2-(cyclohexylethyl)lithium intermediate. libretexts.orgorganic-chemistry.org

Borylation Quench: The stream containing the freshly generated organolithium species is immediately merged with a third stream containing a trialkyl borate, such as triisopropyl borate or trimethyl borate. The reaction is nearly instantaneous, forming a lithium boronate complex. acs.org The extremely short residence time between formation and quenching of the organolithium reagent minimizes side reactions like degradation or reaction with the solvent. organic-chemistry.org

Workup: The output stream from the reactor is collected in an acidic aqueous solution (e.g., aqueous HCl) to hydrolyze the boronate ester complex, yielding the final product, this compound, which can then be isolated and purified.

This flow chemistry approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. organic-chemistry.org The miniaturized nature of the reactor enhances heat dissipation and significantly improves the safety profile for handling pyrophoric organolithium reagents. researchgate.net Reports on the flow synthesis of other boronic acids have demonstrated remarkable throughput, achieving rates of up to 60 grams per hour with reaction times of less than a second. organic-chemistry.org

| Parameter | Value/Reagent | Purpose/Comment |

| Starting Material | 1-Bromo-2-cyclohexylethane | The precursor containing the desired cyclohexylethyl scaffold. scbt.com |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) | A strong base used to perform the halogen-lithium exchange. organic-chemistry.org |

| Boron Source | Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃) | Electrophilic boron reagent that traps the organolithium intermediate. acs.org |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Anhydrous polar aprotic solvent required for organolithium stability. libretexts.org |

| Residence Time | < 1 second to a few minutes | Short reaction time minimizes decomposition of the organolithium intermediate. organic-chemistry.org |

| Temperature | -20 °C to 25 °C | Precise temperature control prevents side reactions and ensures stability. organic-chemistry.org |

| Throughput | Potentially >50 g/hour | Flow chemistry allows for high productivity and easy scalability. organic-chemistry.org |

Table 2. Exemplary Parameters for Continuous Flow Synthesis of this compound.

Functionalization and Derivatization Strategies of the 2 Cyclohexylethyl Boronic Acid Structure

Conversion to Boronic Esters and MIDA Boronates

Boronic acids are known to be relatively unstable, often undergoing dehydration to form cyclic boroxine (B1236090) anhydrides. sciforum.net To enhance stability, facilitate purification, and modulate reactivity, 2-(cyclohexylethyl)boronic acid is commonly converted into its corresponding boronic esters or N-methyliminodiacetic acid (MIDA) boronates. sciforum.netbris.ac.uk

Boronic Esters: The formation of boronic esters is typically achieved through a condensation reaction between the boronic acid and a diol. This is an equilibrium process where the removal of water drives the reaction towards the ester product. sciforum.net Common diols include pinacol (B44631), ethylene (B1197577) glycol, and catechol. The resulting cyclic esters, such as pinacol esters, are generally more stable, less polar, and easier to handle in a laboratory setting than the free boronic acids. sciforum.net They are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. sciforum.net The synthesis is often performed using dehydrating agents or a Dean-Stark apparatus to remove water. sciforum.net

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a particularly robust class of boronic acid surrogates. nih.govsigmaaldrich.com MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, and are unreactive in standard Suzuki-Miyaura cross-coupling reactions until a slow-release deprotection is triggered, typically by aqueous base. nih.govsigmaaldrich.com This "on/off" reactivity makes them exceptionally useful in iterative cross-coupling for the synthesis of complex small molecules. The conversion of a boronic acid to a MIDA boronate can be accomplished by condensation with MIDA, often at elevated temperatures with the removal of water. chemrxiv.org A milder method involves the use of pre-dried MIDA anhydride (B1165640), which serves as both the ligand source and an in-situ desiccant. chemrxiv.org

| Derivative Type | Common Reagent(s) | Typical Conditions | Key Advantages | References |

|---|---|---|---|---|

| Pinacol Boronic Ester | Pinacol | Toluene or THF, often with a dehydrating agent (e.g., MgSO₄) or Dean-Stark trap. | Increased stability, improved solubility in organic solvents, compatible with many cross-coupling reactions. | sciforum.netorganic-chemistry.org |

| MIDA Boronate | N-methyliminodiacetic acid (MIDA) or MIDA anhydride | Condensation with MIDA at elevated temperatures (e.g., 70-110 °C) or with MIDA anhydride under milder conditions. | Exceptional bench-top stability, compatible with chromatography, orthogonal reactivity in iterative cross-coupling. | nih.govsigmaaldrich.comchemrxiv.orgchemrxiv.org |

| Potassium Trifluoroborate Salt | Potassium hydrogen fluoride (B91410) (KHF₂) | Reaction of the boronic acid or ester with aqueous KHF₂. | Crystalline, air-stable solids with distinct reactivity in cross-coupling reactions. | organic-chemistry.orgsmolecule.com |

Post-Synthetic Modification of the Cyclohexyl Ring System

Functionalization of the saturated cyclohexyl ring in this compound or its ester derivatives presents a synthetic challenge due to the general inertness of C-H bonds in alkanes. However, such modifications would be valuable for introducing new functional groups or attachment points. The strategies employed must be compatible with the boronic acid or boronic ester functionality. wiley-vch.de

Potential, albeit challenging, methods for modifying the cyclohexyl ring could include:

Free-Radical Halogenation: This classic method for functionalizing alkanes could introduce a halide (e.g., Br or Cl) onto the cyclohexyl ring, which could then serve as a handle for further nucleophilic substitution or cross-coupling reactions. A key challenge is controlling the regioselectivity of the halogenation and avoiding side reactions involving the boronic acid group.

Directed C-H Activation: Modern transition-metal-catalyzed C-H activation methodologies could offer a more controlled and selective route to functionalize the cyclohexyl ring. This would likely require the pre-installation of a directing group or the use of a specialized catalyst system that is compatible with the organoboron moiety.

The success of these modifications is highly dependent on the stability of the carbon-boron bond under the reaction conditions. wiley-vch.de The C-B bond is susceptible to oxidation, and certain reagents may lead to protodeboronation (cleavage of the C-B bond and replacement with a C-H bond). bris.ac.ukwiley-vch.de Therefore, protecting the boronic acid as a robust ester, like a MIDA boronate, would likely be a prerequisite for attempting such transformations. sigmaaldrich.com

Chemical Transformation of the Ethyl Linker

The ethyl linker between the cyclohexyl ring and the boron atom is also composed of saturated sp³-hybridized carbon atoms, making it generally unreactive. Direct modification of this linker is synthetically difficult. The reactivity of this unit is largely dictated by its relationship to the boron atom.

A critical consideration is the reactivity of alkylboronic acids that possess a leaving group in the β-position to the boron atom. Such compounds are known to be unstable under basic conditions, readily undergoing an elimination reaction to form an alkene. wiley-vch.de This inherent instability severely restricts the types of transformations that can be performed on the ethyl linker. For instance, attempting to introduce a hydroxyl or halide group at the carbon adjacent to the cyclohexyl ring (the β-position) would likely result in the elimination of the entire cyclohexylethyl side chain upon exposure to base.

Therefore, post-synthetic modification of the ethyl linker is generally not a viable strategy for derivatization. Instead, functionalized linkers would need to be incorporated during the initial synthesis of the boronic acid itself.

Ligand Design and Coordination Chemistry

Boronic acids and their anionic boronate derivatives possess unique coordination capabilities that allow them to act as ligands for various metal centers. nih.govmdpi.com The boron atom in a boronic acid is trigonal planar and electron-deficient, making it a Lewis acid. researchgate.net In the presence of Lewis bases, such as water or hydroxide (B78521), it can accept a lone pair to form a tetrahedral, anionic boronate species (R-B(OH)₃⁻). mdpi.comresearchgate.net This boronate anion is a key player in coordination chemistry.

This compound can act as a ligand in several ways:

As a Boronate Anion: The tetrahedral boronate anion can coordinate to metal ions, acting as a tridentate or bridging ligand through its hydroxyl groups. This capability has been used to construct sophisticated coordination polymers and metal-organic frameworks (MOFs). mdpi.com The properties of the resulting material can be tuned by the nature of the organic "R" group on the boronate; in this case, the 2-cyclohexylethyl group would impart steric bulk and hydrophobicity.

As a Bifunctional Ligand: If the cyclohexyl ring were functionalized with an additional donor group (e.g., a carboxylate or a nitrogen heterocycle), the molecule could act as a bifunctional or chelating ligand, binding a metal center through both the boronate moiety and the second functional group. researchgate.net

The coordination chemistry of boronates has been explored with a range of metal ions, including lanthanides, to create functional materials with interesting magnetic or luminescent properties. mdpi.com The boronate ligand's ability to bridge metal centers makes it an attractive building block for creating robust, multidimensional networks. mdpi.com

Role in the Synthesis of Complex Molecular Scaffolds and Advanced Intermediates

Integration into Multi-Step Synthetic Sequences

The incorporation of boronic acids into multi-step syntheses can be challenging due to their sensitivity to many common reagents. nih.gov This often necessitates introducing the boronic acid group late in the synthetic sequence. nih.gov However, modern synthetic strategies have developed protecting groups that enhance the stability of the boronic acid moiety, allowing it to be carried through multiple reaction steps. nih.govresearchgate.net

A prominent example is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.govnih.gov These protected derivatives are exceptionally stable, air-tolerant, and compatible with a wide range of reaction conditions, including chromatography. nih.govresearchgate.net The MIDA group can be easily removed under mild basic conditions to liberate the free boronic acid when needed. nih.gov This stability allows for simple boronic acid starting materials to be transformed into structurally complex building blocks via multi-step pathways. nih.govnih.gov A compound like 2-(cyclohexylethyl)boronic acid can be protected as its MIDA ester and then subjected to various synthetic transformations on other parts of the molecule before its final deprotection and use in a key bond-forming reaction. This approach makes the synthesis of complex target molecules more modular and efficient. chemrxiv.orgnih.gov

Another strategy that facilitates multi-step synthesis is the "phase-switch" concept. Here, the boronic acid acts as a "tag." Under high pH conditions and in the presence of a polyol like sorbitol, the boronic acid becomes charged and water-soluble, allowing it to be separated from non-polar impurities via a simple liquid-liquid extraction. After the reaction, the pH is lowered, and the boronic acid-containing product moves back into the organic phase, simplifying purification and avoiding the need for chromatography.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the creation of a wide array of structurally distinct molecules from a single, common intermediate. beilstein-journals.org This approach is highly efficient for generating chemical libraries for drug discovery and exploring structure-activity relationships. nih.gov Boronic acids and their derivatives are valuable precursors in such strategies. beilstein-journals.org

The reactivity of a boronic acid or a related intermediate can be steered toward different outcomes by carefully selecting catalysts, ligands, or reaction conditions like temperature and solvents. beilstein-journals.orggoogle.com For instance, a common scaffold containing the this compound moiety could be designed to undergo different types of bond-forming reactions. By selecting a specific palladium catalyst and ligand set, it could participate in a Suzuki-Miyaura coupling to form a C-C bond. Alternatively, under copper catalysis, it could undergo a Chan-Lam coupling to form a C-N bond, thus producing two distinct molecular families from one precursor.

A unified approach for the divergent synthesis of contiguous stereocenters has been developed using a β-boronyl group as a versatile handle. researchgate.net Depending on the reaction conditions, the boronyl group can direct α-functionalization of enolates to achieve either syn or anti selectivity with high predictability. researchgate.net This demonstrates how a boron-containing group can act as a linchpin to control stereochemical outcomes in a divergent manner, allowing access to all possible stereoisomers of a target structure. researchgate.net

Preparation of Scaffolds for Chemical Biology Research

Boronic acids are increasingly used to create scaffolds for chemical biology and medicinal chemistry. nih.govresearchgate.net Their utility stems from the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites or the diol moieties present in saccharides. nih.govnsf.gov This property has been exploited to design potent enzyme inhibitors and molecular probes. nih.govnsf.gov

The this compound scaffold is particularly relevant in the design of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nsf.govwhiterose.ac.uk Research into constrained amidoboronic acids has led to the development of novel inhibitors for the VIM-2 metallo-β-lactamase. nsf.govnih.gov In this context, a complex derivative incorporating a cyclohexyl group adjacent to the boron atom was synthesized as part of a library of potential inhibitors. nsf.gov While not this compound itself, a related constrained β-amidoboronic acid, compound 6b , demonstrated significant inhibitory activity against the VIM-2 enzyme. nsf.gov

Boron-containing inhibitors are thought to function by mimicking the tetrahedral transition state of the enzyme-catalyzed reaction. nsf.gov In the case of MBLs, the boronic acid interacts with a nucleophilic hydroxide (B78521) stabilized by zinc ions in the active site, forming a boronate that effectively blocks the enzyme's function. nsf.gov

Table 1: Inhibitory Activity of a Representative Boronic Acid Scaffold Against Metallo-β-Lactamase VIM-2

| Compound | Target Enzyme | IC₅₀ (μM) | Citation |

|---|---|---|---|

| Compound 6b (a constrained β-amidoboronic acid) | VIM-2 | 7.9 | nsf.gov |

This research highlights how the core structure provided by an alkylboronic acid, modified with peptide-like features, can be used to generate potent and specific enzyme inhibitors for therapeutic applications. nsf.govnih.gov The cyclohexyl group in such scaffolds often serves to occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity.

Analytical and Spectroscopic Characterization of 2 Cyclohexylethyl Boronic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 2-(cyclohexylethyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the acidic protons of the boronic acid group (-B(OH)₂). The cyclohexyl protons typically appear as a series of complex, overlapping multiplets in the upfield region. The methylene protons adjacent to the cyclohexyl ring and the boron atom will have characteristic chemical shifts. The boronic acid protons often appear as a broad singlet, and its position can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the cyclohexyl ring and the ethyl chain of this compound is expected to produce a distinct signal. The carbon atom directly attached to the boron (the alpha-carbon) is notably influenced by the boron atom, which can cause broadening of the signal due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a crucial technique for direct observation of the boron nucleus. Boronic acids typically exhibit a single, sometimes broad, resonance in the ¹¹B NMR spectrum. The chemical shift is characteristic of the sp² hybridization state of the boron atom. For alkylboronic acids and their esters, this signal is typically found in the range of +21 to +33 ppm. rsc.orgsdsu.edu The position and width of the signal can provide insights into the electronic environment of the boron atom and potential intermolecular interactions, such as the formation of cyclic anhydrides (boroxines).

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H | -B(OH)₂ | 4.5 - 6.0 | Broad singlet, exchangeable with D₂O |

| ¹H | -CH₂-B | 0.8 - 1.2 | Triplet |

| ¹H | Cyclohexyl-CH₂- | 1.4 - 1.6 | Quartet |

| ¹H | Cyclohexyl-H | 1.0 - 1.8 | Complex multiplets |

| ¹³C | -CH₂-B | 15 - 25 | Broad signal often observed |

| ¹³C | Cyclohexyl-CH₂- | 35 - 40 | |

| ¹³C | Cyclohexyl Carbons | 25 - 40 | Multiple distinct signals |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. nih.gov This can complicate the spectrum by showing a prominent peak corresponding to the trimer, often with the loss of water molecules, in addition to or instead of the expected molecular ion of the monomer.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for alkylboronic acids include cleavage of the carbon-carbon bonds in the alkyl chain and loss of water from the boronic acid moiety. nih.govwikipedia.org For this compound, characteristic fragments would likely arise from the cleavage of the bond between the ethyl group and the cyclohexyl ring, as well as fragmentation within the cyclohexyl ring itself.

Table 2: Expected Mass Spectrometry Data for this compound (C₈H₁₇BO₂)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₁₇BO₂]⁺ | 156.13 | Molecular Ion |

| [M-H₂O]⁺ | [C₈H₁₅BO]⁺ | 138.12 | Loss of water |

| [M-C₂H₄]⁺ | [C₆H₁₃BO₂]⁺ | 128.10 | Loss of ethene (McLafferty-type rearrangement) |

| [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | 83.09 | Cyclohexyl cation |

| [BO₂]⁻ | [BO₂]⁻ | 42.82 | Boron dioxide anion (in negative ion mode) nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of this compound and for its isolation during synthesis. The primary methods used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis of non-volatile organic compounds. However, boronic acids can present challenges due to their polarity, which may lead to poor retention on standard C18 columns. americanpharmaceuticalreview.comwaters.com Method development often requires careful selection of the mobile phase, pH, and stationary phase to achieve adequate separation from impurities. waters.comwaters.com For instance, operating at a specific pH can control the ionization state of the boronic acid group, affecting its retention. americanpharmaceuticalreview.com The lack of a strong UV chromophore in this compound means that detection may require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or derivatization with a UV-active agent.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some boronic acids can be analyzed directly, they can be prone to degradation in the hot injector or on the column. chromatographyonline.com A common strategy to overcome this is derivatization. This compound can be converted into a more volatile and stable ester, such as a pinacol (B44631) ester, prior to GC analysis. nih.gov This approach improves peak shape and reproducibility. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of impurities.

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detector | Key Considerations |

|---|---|---|---|---|

| HPLC | C18, C8, Polar-embedded | Acetonitrile/Water or Methanol/Water with pH modifiers (e.g., formic acid) | UV (if derivatized), RID, ELSD | Poor retention of polar boronic acid may require specific pH or ion-pairing agents. americanpharmaceuticalreview.comwaters.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A very prominent and broad absorption band is expected in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded boronic acid hydroxyl groups. cdnsciencepub.comcdnsciencepub.com The B-O asymmetric stretching vibration gives rise to a strong, characteristic band, typically found between 1330 and 1380 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclohexyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region. Other vibrations, such as C-H bending and the C-B stretch (weaker, around 1100-1150 cm⁻¹), also provide structural confirmation. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C-H and C-C bond vibrations of the alkyl framework often produce strong signals. The symmetric B-O stretching vibration, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. acs.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | -B(OH)₂ | 3200 - 3400 | Strong, Broad (IR) |

| C-H Stretch | Alkyl (C₈H₁₆) | 2850 - 2960 | Strong (IR, Raman) |

| B-O Asymmetric Stretch | -B(OH)₂ | 1330 - 1380 | Very Strong (IR) researchgate.net |

| C-H Bend | Alkyl (C₈H₁₆) | 1340 - 1470 | Medium (IR) |

| B-O Symmetric Stretch | -B(OH)₂ | ~850 | Weak (IR) cdnsciencepub.com |

Future Research Directions and Emerging Paradigms in 2 Cyclohexylethyl Boronic Acid Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of boronic acids, including 2-(cyclohexylethyl)boronic acid, has traditionally relied on methods that are not always environmentally benign. wiley-vch.de Future efforts will increasingly focus on developing sustainable and green synthetic protocols. This includes the use of less hazardous solvents, minimizing waste, and improving atom economy. psu.edursc.org

One promising avenue is the development of mechanochemical methods for the synthesis of boronic acid esters. psu.edu This solvent-free approach involves the simple grinding of a boronic acid with a diol, leading to excellent yields and purity with minimal work-up. psu.edu Such methods are not only environmentally friendly but can also be faster than traditional solution-based techniques. psu.edu

Another area of focus is the use of molecular oxygen as a green oxidant for the transformation of boronic acids. rsc.orgacs.org Microwave-assisted protocols for the air oxidation of alkyl and aryl boronic acids to alcohols and phenols have been developed, offering a rapid and efficient method that avoids the need for transition metal catalysts. rsc.org Furthermore, the diazotization of arylamines followed by Sandmeyer borylation offers a greener route to arylboronic acids and their esters. organic-chemistry.org

The use of water as a solvent in cross-coupling reactions involving boronic acids is another key aspect of green chemistry. psu.edu The Suzuki-Miyaura reaction, a cornerstone of boronic acid chemistry, can often be performed in aqueous media, significantly reducing the environmental impact of the process. psu.eduboronmolecular.com

Exploration of Novel Catalytic Systems for Boronic Acid Transformations

The utility of boronic acids is intrinsically linked to the catalytic systems available for their transformation. The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds, is a prime example of the power of palladium catalysis in this area. boronmolecular.comnih.govscbt.comorganic-chemistry.org Future research will continue to push the boundaries of catalysis for boronic acid reactions.

A significant area of development is the design of new and more efficient catalysts for Suzuki-Miyaura couplings. This includes the creation of air-stable palladium complexes that exhibit high efficiency for coupling a wide range of substrates, including heteroaryl chlorides and various boronic acids. nih.gov The development of versatile catalyst systems allows for reactions to be conducted under milder conditions and with greater functional group tolerance. mit.edu

Beyond palladium, there is growing interest in exploring other transition metals as catalysts for boronic acid transformations. mdpi.com Additionally, the development of metal-free catalytic systems is a major goal. For instance, boronic acid catalysis itself is an emerging field, where the boronic acid acts as a Lewis acid to activate substrates for various transformations. ualberta.ca This approach has been successfully applied to reactions like the direct amidation of carboxylic acids and the Friedel-Crafts alkylation of alcohols. ualberta.carsc.org

Furthermore, the scope of boronic acid reactions is expanding beyond traditional cross-coupling. For example, photo-induced, catechol-catalyzed four-component carbonylation reactions of alkylboronic acids have been developed for the synthesis of α-amino ketones. rsc.org

Computational Chemistry Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful methods for understanding and predicting the behavior of molecules and reactions. nih.govacs.org In the context of this compound and boronic acids in general, computational approaches are being used to design new reactions and predict their outcomes with increasing accuracy.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and reactivity of boronic acid derivatives. lodz.plnih.govrsc.org DFT calculations can provide insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in understanding the factors that control reaction rates and selectivity. rsc.org For example, DFT studies have been used to investigate the pKa of boronic acids and their esters, providing valuable information for formulation and drug design. nih.govresearchgate.net

Computational models are also being developed to predict the rates of important side reactions, such as protodeboronation, which can be a significant issue in reactions involving boronic acids. nih.govacs.org By understanding the mechanisms and kinetics of such degradation pathways, chemists can devise strategies to minimize their impact. nih.govacs.org

Machine learning (ML) is another emerging computational tool with the potential to revolutionize reaction design. arxiv.org By training ML models on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a desired transformation or even to discover entirely new reactions. arxiv.org

Applications in New Materials Development

The unique properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, make them attractive building blocks for the development of new materials with advanced functionalities. boronmolecular.comscbt.com While specific applications for this compound in materials science are not widely reported, the broader class of boronic acids is seeing increasing use in this area.

Boronic acid-containing polymers are a major focus of research. acs.orgrsc.org These polymers can be designed to be responsive to various stimuli, such as changes in pH or the presence of saccharides. acs.orgacs.org This has led to the development of "smart" hydrogels and nanoparticles for applications in drug delivery, sensing, and diagnostics. scbt.comacs.org For example, glucose-responsive polymers containing boronic acids are being investigated for the development of self-regulating insulin (B600854) delivery systems for the treatment of diabetes. acs.org

The ability of boronic acids to form robust hydrogen-bonded co-crystals is also being explored for the creation of new functional materials. rsc.org Recently, a ferroelectric co-crystal was synthesized from an amine and a boronic acid, demonstrating the potential of these compounds in the development of materials for electronic and energy harvesting applications. rsc.org

Furthermore, boronic acids are being incorporated into porous materials like covalent organic frameworks (COFs), which have potential applications in catalysis, gas storage, and separation. chemrxiv.org The functionalization of polyesters with boronic acids is another area of active research, aiming to create new biodegradable polymers with tailored properties. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 2-(cyclohexylethyl)boronic acid, and how is its purity validated?

Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using precursors like bromocyclohexylethane and boronic esters. Purification is achieved via column chromatography or recrystallization. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical homogeneity (>97% purity). Quantification of residual solvents or byproducts may require gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl protons at δ 1.0–2.0 ppm, boronic acid protons at δ ~7.5 ppm).

- Infrared (IR) spectroscopy : Confirms B-O bonds (stretching at ~1340 cm⁻¹) and boronic acid functional groups.

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks via electrospray ionization). Data interpretation requires comparison with reference spectra and computational modeling for ambiguous signals .

Q. How should this compound be stored to prevent decomposition, and what analytical methods monitor stability?

Store at 0–6°C under inert gas (N₂/Ar) to minimize hydrolysis and oxidation. Stability is monitored via periodic NMR analysis to detect boronic acid dimerization or decomposition products. Long-term storage in anhydrous solvents (e.g., THF) with molecular sieves is recommended. Accelerated stability studies under varying temperatures and humidity levels can predict shelf life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction between this compound and glycoproteins?

Use surface plasmon resonance (SPR) spectroscopy with boronic acid-functionalized gold substrates to measure binding kinetics (e.g., association/dissociation rates). Competitive assays with fructose or other diols can elucidate specificity. Complementary techniques like isothermal titration calorimetry (ITC) quantify binding thermodynamics, while circular dichroism (CD) assesses conformational changes in glycoproteins upon binding .

Q. What experimental strategies address contradictory data in boronic acid-diol binding studies involving this compound?

Contradictions often arise from pH-dependent binding equilibria or secondary non-specific interactions. Mitigation strategies include:

- pH control : Maintain physiological pH (7.4) or use buffers (e.g., borate) to stabilize boronate ester formation.

- Competitive inhibitors : Add fructose or sorbitol to isolate specific binding events.

- Surface modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

Q. What role does this compound play in developing fluorescent chemosensors, and how is selectivity achieved?

The boronic acid moiety binds diols (e.g., glucose), enabling its integration into conjugated polymeric nanoparticles (SCPNs) for fluorescence-based sensing. Selectivity is enhanced by:

- Structural tuning : Attach electron-withdrawing groups to modulate binding affinity.

- Dual recognition systems : Combine boronic acid with metal-coordinating groups (e.g., iminodiacetic acid) for multi-analyte detection. Real-time monitoring is achieved via fluorescence quenching or Förster resonance energy transfer (FRET) .

Q. How does fructose modulate the ionophoric activity of boronic acid conjugates like this compound?

Fructose forms 1:2 complexes with boronic acids, increasing their polarity and reducing lipid bilayer partitioning. This inhibits Na⁺ transport by shifting the equilibrium toward hydrophilic, non-ionophoric species. Mechanistic studies using fluorescence-based vesicle assays and partition coefficient measurements (log P) confirm this pH-dependent modulation .

Q. What computational tools are used to predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations model transition states and activation energies for Suzuki-Miyaura couplings. Parameters like boronic acid pKa and steric hindrance from the cyclohexyl group are analyzed. Machine learning algorithms trained on reaction databases (e.g., SciFinder) predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.